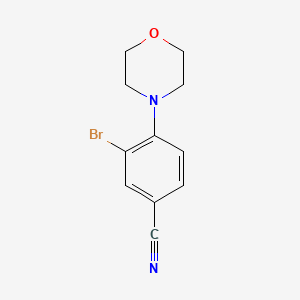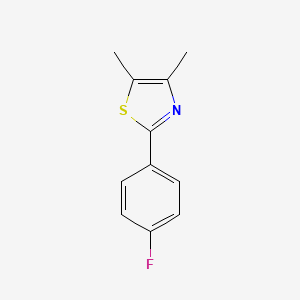
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Descripción general
Descripción
2-(4-Fluorophenyl)-4,5-dimethylthiazole is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 2-(4-Fluorophenyl)-4,5-dimethylthiazole has been synthesized and characterized structurally. These compounds are crystallized from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. The molecule is essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activity
- The antimicrobial and antifungal activities of fluorophenyl-containing derivatives, including those similar to this compound, have been studied. Some compounds demonstrated significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Бігдан, 2021).
Anti-Tumor Activities
- Studies on this compound derivatives have shown potent anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential as anti-cancer agents (Huang et al., 2012).
Neuroprotective Activities
- Derivatives of this compound have exhibited neuroprotective activities. In particular, their efficacy in neuronal cell cultures exposed to neurotoxic agents has been noted, indicating potential applications in neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Quantum-Chemical Studies
- Quantum-chemical studies have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular properties and potential interactions of these compounds with biological targets (Jayabharathi et al., 2011).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the targets’ functions . For instance, some compounds can inhibit the activity of certain enzymes, while others can enhance the activity of specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .
Pharmacokinetics
A study on similar compounds suggests that they exhibit good bioavailability . The pharmacokinetic properties of a compound can significantly impact its efficacy and safety profile.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of similar compounds .
Análisis Bioquímico
Biochemical Properties
2-(4-Fluorophenyl)-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, at high doses, it has been observed to cause toxicity and adverse effects such as liver damage . Threshold effects have also been noted, where a specific dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDDDJYBWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


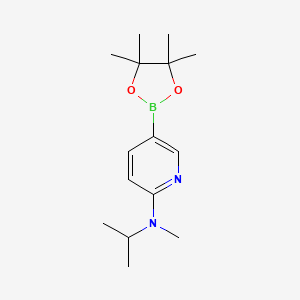


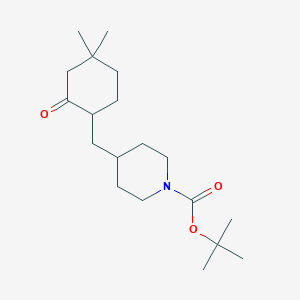
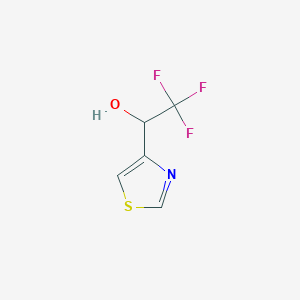
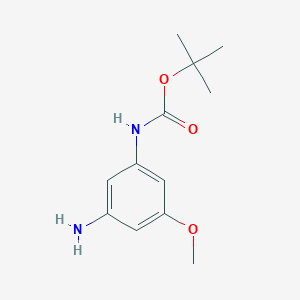
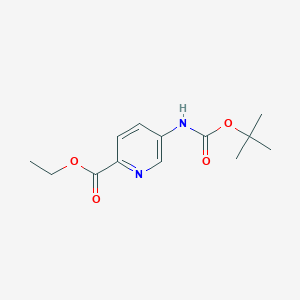

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
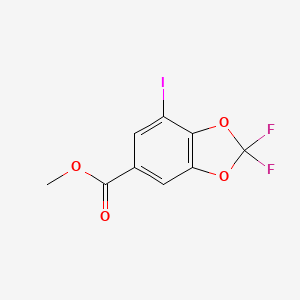
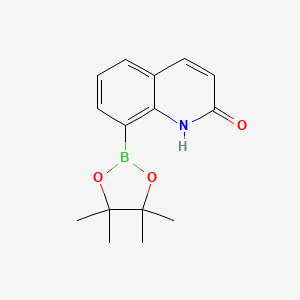
![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)
